1,8-Naphthyridin-2-amine
Overview
Description
1,8-Naphthyridin-2-amine is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and supramolecular chemistry. The compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds and demonstrates interesting binding properties with various acids, leading to the formation of supramolecular structures .
Synthesis Analysis
The synthesis of 1,8-naphthyridin-2-amine derivatives and related heterocycles has been achieved through various methods. Highly regioselective Friedländer annulations have been employed using novel amine catalysts to synthesize 2-substituted quinolines and 1,8-naphthyridines from methyl ketones and o-aminoaromatic aldehydes, with regioselectivities as high as 96:4 . Another approach involves a [5 + 1]-strategy for assembling 1,8-naphthyridin-4(1H)-ones through domino amination/conjugate addition reactions, which can proceed in a catalyst-free mode or under Pd-supported conditions depending on the type of amine used . Additionally, polymerizable 1,8-naphthalimide dyes containing hindered amine fragments have been synthesized, demonstrating the potential for co-polymerization with vinyl monomers .
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridin-2-amine derivatives has been extensively studied through X-ray diffraction analysis. These studies have revealed that the compound forms various organic salts and supramolecular adducts when combined with different carboxylic acids. The structures of these salts and adducts are characterized by classical hydrogen bonds and other noncovalent interactions, which contribute to the formation of 1D to 3D supramolecular architectures .
Chemical Reactions Analysis
1,8-Naphthyridin-2-amine derivatives have been shown to participate in a variety of chemical reactions. For instance, they have been used to synthesize functionalized urea, imidazolium salt, azide, and triazole derivatives, which have been evaluated for their anion recognition abilities, particularly towards fluoride ions . The compound has also been used to prepare di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate, showcasing its ability to coordinate with metal ions such as Cu2+ .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridin-2-amine derivatives are influenced by their molecular structure and the nature of their interactions with other molecules. The formation of supramolecular salts and adducts through hydrogen bonding and other noncovalent interactions significantly affects their melting points, solubility, and crystal packing. These properties are crucial for understanding the compound's behavior in various chemical processes and potential applications in materials science .
Scientific Research Applications
Medicinal Chemistry
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . They are used in the treatment of bacterial infections . A compound containing a 1,8-naphthyridine core, Gemifloxacin, has reached the drug market .
Materials Science
1,8-Naphthyridines are used as components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems .
Synthesis of Complex Molecular Architectures
Multicomponent reactions (MCR) can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology . For example, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via MCR .
Antimicrobial and Anticancer Properties
A series of substituted 3-chloro-1-((3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)amino)azetidin-2-one compounds have been synthesized and evaluated for their antimicrobial, and anticancer activities . Notably, some compounds were identified as potent anticancer molecules and comparable to Cisplatin . Some compounds also displayed potency against both Gram-positive and Gram-negative bacteria .
Antihypertensive and Antiarrhythmic Properties
Substituted 1,8-naphthyridine compounds are used as antihypertensives and antiarrhythmics .
Immunostimulants
1,8-Naphthyridine compounds are also used as immunostimulants . For instance, a new 1,8-Naphthyridin-2-One derivative has been studied for its effects on immune cells .
Ligands in Coordination Chemistry
1,8-Naphthyridines are used as ligands in coordination chemistry . They can bind to metal ions to form complex structures, which have applications in various fields such as catalysis, materials science, and biochemistry .
Components of Light-Emitting Diodes and Solar Cells
1,8-Naphthyridines are used as components of light-emitting diodes and dye-sensitized solar cells . They can contribute to the efficiency and stability of these devices .
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . They can interact with specific target molecules and produce a measurable signal, which makes them useful in various sensing applications .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines can be used in self-assembly host–guest systems . These systems involve the spontaneous organization of molecules into ordered structures, which can have applications in nanotechnology, materials science, and drug delivery .
Future Directions
1,8-Naphthyridin-2-amine and its derivatives have gained attention due to their diverse biological activities and potential applications in medicinal chemistry and drug discovery . Future research may focus on the development of new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .
properties
IUPAC Name |
1,8-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADWWWVIYEAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400260 | |
Record name | 1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridin-2-amine | |
CAS RN |
15992-83-3 | |
Record name | 1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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